molecular formula C17H15NO B8727696 1-(1-Benzyl-1H-indol-4-yl)ethanone CAS No. 84590-64-7

1-(1-Benzyl-1H-indol-4-yl)ethanone

Cat. No.: B8727696
CAS No.: 84590-64-7
M. Wt: 249.31 g/mol
InChI Key: WMSPMFXNEHGHGZ-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-indol-4-yl)ethanone is a heterocyclic compound featuring an indole scaffold substituted with a benzyl group at the 1-position and an acetyl (ethanone) group at the 4-position. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.31 g/mol. The compound is synthesized via alkylation reactions, where benzyl bromide reacts with indole derivatives under basic conditions (e.g., sodium hydride in THF) to introduce the benzyl moiety . Subsequent functionalization at the 4-position is achieved through Friedel-Crafts acylation or lithiation followed by ketone coupling .

Key applications include its role as an intermediate in medicinal chemistry, particularly in the development of antiproliferative and anti-inflammatory agents.

Properties

CAS No.

84590-64-7

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-(1-benzylindol-4-yl)ethanone

InChI

InChI=1S/C17H15NO/c1-13(19)15-8-5-9-17-16(15)10-11-18(17)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3

InChI Key

WMSPMFXNEHGHGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-1H-indol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-1-phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring . Another approach includes the use of palladium-catalyzed cross-coupling reactions, where the indole precursor is coupled with a benzyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-1H-indol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Benzyl-1H-indol-4-yl)ethanone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-1H-indol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(1-Benzyl-1H-indol-4-yl)ethanone with selected analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference ID
1-(1-Methyl-1H-indol-4-yl)ethanone C₁₁H₁₁NO 173.22 Methyl at N1, acetyl at C4 Research intermediate
1-(4-Nitro-1H-indol-3-yl)ethanone C₁₀H₈N₂O₃ 204.19 Nitro at C4, acetyl at C3 Not reported (safety data available)
1-(1H-Benzimidazol-2-yl)ethanone C₉H₈N₂O 160.18 Benzimidazole core, acetyl Anti-inflammatory activity
1-(3-Chlorophenyl)ethanone C₈H₇ClO 154.59 Simple aryl ketone Synthetic intermediate
1-(4-Hydroxyphenyl)ethanone C₈H₈O₂ 136.15 Hydroxyl at C4, acetyl Antioxidant precursor

Key Observations :

  • Position of Acetyl Group : Moving the acetyl group from C4 (indole) to C3 (as in the nitro derivative) alters electronic properties and steric hindrance, which may affect binding to biological targets .
  • Core Heterocycle: Replacing indole with benzimidazole (C₉H₈N₂O) shifts the pharmacological profile; benzimidazole derivatives are known for anti-inflammatory and antimicrobial activities .

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